6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One
Description
Structure
3D Structure
Properties
CAS No. |
33957-63-0 |
|---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
4-amino-6-phenyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H8N4O/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14) |
InChI Key |
ZBKCUYOBOGCDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Amino 4 Phenyl 1,3,5 Triazin 2 1h One
Retrosynthetic Analysis of the 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby revealing potential synthetic routes. For this compound, the analysis focuses on disconnecting the bonds of the central triazinone ring.
A primary disconnection strategy involves breaking the N1-C6 and N3-C4 bonds. This approach suggests a convergent synthesis from two key fragments: a guanidine (B92328) derivative and a β-dicarbonyl equivalent. Specifically, this retrosynthesis leads to benzoylguanidine and a source for the C2-N3-C4 segment, such as urea (B33335) or a related synthon.
Alternatively, a stepwise retrosynthetic pathway can be envisioned. Disconnecting the C4-N5 bond first suggests an intermediate such as N-benzoyl-N'-cyanoguanidine. This intermediate could then be cyclized with ammonia (B1221849) to form the final product. A further disconnection of this intermediate points to benzoyl chloride and dicyandiamide (B1669379) as plausible starting materials.
Another common approach in triazine synthesis involves building the ring from smaller components. A disconnection across the C-N bonds suggests that the triazinone ring could be assembled from benzamidine (B55565), urea (or a derivative like cyanamide), and a carbonyl source. This strategy highlights the potential for multi-component reactions where three or more reactants combine in a single step to form the heterocyclic core.
Classical Condensation Reactions in the Synthesis of Triazinone Analogues
Classical condensation reactions remain a cornerstone for the synthesis of heterocyclic compounds, including triazinone analogues. A prevalent method involves the cyclocondensation of biguanide (B1667054) derivatives with esters. For the target molecule, this would translate to the reaction of phenylbiguanide (B94773) with an appropriate carboxylate derivative, such as ethyl carbamate, which would provide the carbonyl group at the C2 position of the triazine ring.
Another well-established route is the stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.com This method's effectiveness relies on the differential reactivity of the chlorine atoms, allowing for sequential and controlled substitution. mdpi.com The synthesis of this compound via this route would involve:
Reaction of cyanuric chloride with ammonia at a low temperature (around 0 °C) to monosubstitute one chlorine atom, yielding 2-amino-4,6-dichloro-1,3,5-triazine. nih.gov
A subsequent reaction with a phenylating agent, such as phenyllithium (B1222949) or a phenyl Grignard reagent, at a controlled temperature to replace a second chlorine.
Finally, hydrolysis of the remaining chlorine atom under basic or acidic conditions to introduce the keto group, forming the triazinone ring. researchgate.net Careful control of temperature is crucial at each step to achieve selective substitution. nih.govchim.it
The reaction of cyanoguanidine with nitriles also represents a classical pathway to 2,4-diamino-1,3,5-triazines. chim.it Adapting this for the target molecule would involve reacting cyanoguanidine with benzonitrile (B105546) to form 2,4-diamino-6-phenyl-1,3,5-triazine, which would then require a selective hydrolysis or oxidation step to convert one of the amino groups into a carbonyl group, a transformation that can be challenging to control.
Multi-Component Reactions for the Assembly of this compound
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound in a single pot. nih.gov These reactions combine three or more starting materials, minimizing intermediate isolation steps and reducing waste.
A plausible MCR strategy for the target compound involves a one-pot, three-component reaction of cyanoguanidine, an aromatic aldehyde (benzaldehyde), and an amine. nih.gov This type of reaction initially forms a dihydrotriazine intermediate, which can then be aromatized in situ, often in the presence of an alkali, to yield the final triazine product. nih.gov To obtain the triazinone, a source of oxygen would be required, potentially by using a modified starting material or including an oxidant in the reaction mixture.
Drawing parallels from the synthesis of related triazinethiones, a catalyst-free, one-pot reaction could be designed using benzaldehyde, urea (as an analogue to thiourea), and an orthoformate. nih.gov This approach would involve the initial formation of intermediates that subsequently cyclize to form the triazine ring. While this specific reaction is reported for triazinethiones, the underlying principles of forming the heterocyclic core from multiple components are directly applicable.
Green Chemistry Approaches and Sustainable Synthetic Routes for Triazinone Derivatives
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to create more environmentally friendly and efficient processes. mdpi.com For triazinone derivatives, several sustainable techniques have proven effective.
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. chim.it Reactions can frequently be performed under solvent-free conditions, which significantly reduces waste. chim.it The synthesis of triazine derivatives has been optimized using microwave reactors, with typical conditions involving reaction times of 5-10 minutes at temperatures between 120-150 °C. chim.it This method avoids the decomposition of reagents and products that can occur with prolonged heating. chim.it
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to promote chemical reactions. A significant advantage of this method is the ability to use water as a solvent, making it a highly sustainable approach. nih.govdoaj.org The synthesis of 1,3,5-triazine (B166579) derivatives via sonochemistry can achieve yields of over 75% in as little as 5 minutes. nih.govdoaj.org This method is often more versatile and "greener" than both conventional heating and microwave-assisted synthesis. nih.gov
The table below compares the efficiency of different green synthesis methods for triazine derivatives.
| Method | Solvent | Reaction Time | Typical Yield | Reference |
| Microwave-Assisted | Solvent-Free | 5-10 min | Good to Excellent | chim.it |
| Sonochemistry | Water | 5 min | >75% | nih.gov |
| Conventional Heating | Toluene | 12 hours | Moderate | chim.it |
Catalyst-Mediated Synthesis of this compound
Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates, improving yields, and controlling selectivity. Various catalysts have been employed in the synthesis of triazine and triazinone cores.
Lewis Acid Catalysis: Lewis acids such as yttrium trifluorosulfonate (Y(OTf)₃) and silica-supported Lewis acids have been used to catalyze the cyclotrimerization of nitriles to form 1,3,5-triazines. chim.it This approach, while effective, often requires high temperatures (160-200 °C) and can be sensitive to steric hindrance. chim.it
Base Catalysis: Simple bases are often used to facilitate condensation and cyclization reactions. In the synthesis of 6-substituted 4-mercapto-1,3,5-triazin-2(1H)-ones, bases like sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (KOtBu) are used to promote the cyclization of thiourea (B124793) derivatives. nih.gov A patent for triazinone preparation also describes using potassium carbonate as a catalyst. google.com
Phase-Transfer Catalysis: In microwave-assisted syntheses, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed to improve reaction efficiency, particularly when dealing with reactants in different phases. mdpi.com
The choice of catalyst is highly dependent on the specific reaction pathway. For instance, in a stepwise synthesis starting from cyanuric chloride, a base like diisopropylethylamine is used to scavenge the HCl produced during nucleophilic substitution. chim.it
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and side products. Key parameters include solvent, temperature, reaction time, and the choice of reagents and catalysts.
Solvent Effects: The choice of solvent can significantly impact reaction outcomes. In the microwave-assisted synthesis of certain triazine derivatives, dimethylformamide (DMF) was found to provide the highest yield (87%), whereas conducting the reaction in water or without a solvent resulted in much lower efficiencies (10% and 8%, respectively). mdpi.com
Temperature and Time: These two parameters are often interdependent. Microwave-assisted methods have been shown to drastically reduce reaction times from hours to minutes by enabling rapid heating to high temperatures. chim.it For classical heating methods, stepwise substitutions on cyanuric chloride are controlled by temperature, with the first substitution occurring at 0 °C, the second at room temperature, and the third requiring elevated temperatures. nih.govchim.it
Reagent Stoichiometry and Choice of Base: The molar ratio of reactants is a key factor. In catalyst-mediated reactions, the amount of catalyst can influence both the rate and the yield. The choice of base can also be critical; for example, in the synthesis of certain triazinones, KOtBu in THF was found to be a more effective base/solvent system than NaOH in toluene. nih.gov
The following table illustrates the optimization of reaction conditions for the synthesis of a triazine derivative, highlighting the impact of solvent choice.
| Reaction No. | Solvent | Yield (%) | Reference |
| 1 | DMF | 87 | mdpi.com |
| 13 | Water | 10 | mdpi.com |
| 14 | None | 8 | mdpi.com |
Conditions: Microwave irradiation (50 W) at 150 °C for 2.5 min. mdpi.com
Scalability and Process Chemistry Considerations for this compound Production
Translating a laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry principles, including safety, cost-effectiveness, environmental impact, and process robustness. princeton-acs.org
Scalability Challenges: Reactions that work well on a small scale may not be directly scalable. mofworx.com For example, exothermic reactions require efficient heat management in large reactors to prevent runaway reactions. Mixing can also become an issue in large vessels, potentially leading to non-uniform reaction conditions and the formation of impurities. Purification methods used in the lab, such as column chromatography, are often not feasible or cost-effective on an industrial scale; therefore, developing processes that yield crystalline products is highly desirable. princeton-acs.org
Process Mass Intensity (PMI): A key metric in green chemistry, PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. The goal is to minimize PMI by reducing solvent usage, eliminating work-up steps, and improving yields. princeton-acs.org
Continuous Flow Manufacturing: As an alternative to traditional batch processing, continuous flow manufacturing offers several advantages for scalability. princeton-acs.org Reactions are carried out in a continuous stream within a tube or pipe reactor. This technology allows for better control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of hazardous materials at any given time, and can lead to more consistent product quality. mofworx.comprinceton-acs.org Continuous flow systems have been explored for the production of various chemical compounds and could be a viable strategy for the large-scale synthesis of this compound. mofworx.com
Cost and Availability of Raw Materials: For a process to be commercially viable, the starting materials must be inexpensive and readily available. The synthetic routes chosen for large-scale production often prioritize those that begin with simple, commodity chemicals.
Chemical Reactivity and Transformation Studies of 6 Amino 4 Phenyl 1,3,5 Triazin 2 1h One
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The strong acidic conditions generate the nitronium ion (NO2+), which acts as the electrophile. masterorganicchemistry.com Due to the deactivating nature of the triazine substituent, forcing conditions may be required. The substitution pattern is expected to favor the meta-position with respect to the triazine ring.
Halogenation: Halogenation of the phenyl ring, for instance with bromine or chlorine, typically requires a Lewis acid catalyst to generate a more potent electrophile. total-synthesis.com The regioselectivity of halogenation will also be influenced by the electronic effects of the triazine ring, directing the halogen to the meta-position. mt.com
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 6-Amino-4-(3-nitrophenyl)-1,3,5-triazin-2(1H)-one |
| Bromination | Br₂, FeBr₃ | 6-Amino-4-(3-bromophenyl)-1,3,5-triazin-2(1H)-one |
| Chlorination | Cl₂, AlCl₃ | 6-Amino-4-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one |
Nucleophilic Addition and Substitution Reactions on the Triazine Ring System
The 1,3,5-triazine (B166579) ring is inherently electron-deficient and, therefore, prone to nucleophilic attack. However, in 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One, the presence of the amino and hydroxyl (in the tautomeric form) groups, which are electron-donating, reduces the electrophilicity of the triazine core compared to, for example, cyanuric chloride. mdpi.com
Nucleophilic substitution reactions on the triazine ring of this specific compound are not extensively reported, likely because there are no good leaving groups attached to the ring carbons. For substitution to occur, one of the existing groups (phenyl or amino) would need to be displaced, which is generally unfavorable under typical nucleophilic substitution conditions. However, if a derivative with a leaving group, such as a halogen, at the 4- or 6-position were used, nucleophilic substitution would be a viable transformation. mdpi.comresearchgate.net
Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)
The exocyclic amino group in this compound behaves similarly to a typical aromatic amine and can undergo a variety of transformations. youtube.com
Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms the corresponding N-acyl derivative.
Alkylation: Alkylation of the amino group can be achieved with alkyl halides. The reaction may proceed to give mono- and di-alkylated products. acs.org Controlling the stoichiometry of the alkylating agent can favor the formation of the mono-alkylated product. youtube.com
Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scienceinfo.combyjus.comunacademy.com This reaction forms a diazonium salt, which is a versatile intermediate. organic-chemistry.org These salts can then be subjected to a variety of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups. organic-chemistry.org However, the stability of the diazonium salt of aminotriazines can be lower than that of simple aromatic amines. libretexts.org
| Reaction | Reagents | Product Type |
| Acylation | Acetyl chloride, pyridine (B92270) | N-(4-phenyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)acetamide |
| Alkylation | Methyl iodide, K₂CO₃ | 6-(Methylamino)-4-phenyl-1,3,5-triazin-2(1H)-one |
| Diazotization | NaNO₂, HCl, 0-5 °C | 4-Phenyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl diazonium chloride |
Ring-Opening and Ring-Closing Reactions of the 1,3,5-Triazin-2(1h)-One (B14739831) Core
The 1,3,5-triazine ring can undergo ring-opening reactions under the influence of strong nucleophiles. researchgate.net For instance, treatment with hydrazines or strong bases can lead to cleavage of the triazine ring, yielding various acyclic or recyclized products. The specific products formed will depend on the nature of the nucleophile and the reaction conditions. researchgate.net
The synthesis of the this compound core itself is a ring-closing reaction. A common synthetic route involves the condensation of benzamidine (B55565) with a suitable three-carbon precursor containing the necessary nitrogen and oxygen functionalities. Another approach is the cyclization of N-substituted biguanides with an appropriate carbonyl compound. nih.gov
Oxidation and Reduction Chemistry of this compound
The 1,3,5-triazine ring is generally stable to oxidation. The phenyl and amino groups are more likely sites for oxidative transformation. Strong oxidizing agents could potentially lead to degradation of the molecule.
Reduction of the triazine ring is also challenging due to its aromatic character. Catalytic hydrogenation may reduce the phenyl ring under forcing conditions. The carbonyl group in the triazine ring could potentially be reduced, but this would likely require specific reducing agents and may lead to ring instability.
Photochemical and Thermal Stability Investigations of the Compound
The photochemical stability of a drug substance is its ability to resist degradation upon exposure to light. researchgate.net Many organic molecules, including heterocyclic compounds, can undergo photochemical reactions such as isomerizations, rearrangements, or decompositions upon absorption of UV or visible light. rsc.org The presence of chromophores like the phenyl and triazine rings suggests that this compound may be susceptible to photodegradation. researchgate.net The specific photochemical pathways would depend on the wavelength of light and the reaction medium. Encapsulation in systems like cyclodextrins has been shown to improve the photochemical stability of some drugs. nih.gov
Thermally, many triazine derivatives exhibit good stability. researchgate.net The thermal stability of 2,4-Diamino-6-phenyl-1,3,5-triazine has been reported to be up to 180°C. researchgate.net It is expected that this compound would also possess reasonable thermal stability, though the presence of the lactam-lactim tautomerism might influence its decomposition temperature and pathway.
Mechanistic Elucidation of Key Reaction Pathways
The mechanisms of the reactions discussed above are generally well-established in organic chemistry.
Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is the attack of the aromatic ring on the electrophile. total-synthesis.comlibretexts.org
Nucleophilic Aromatic Substitution (on activated triazines): This typically follows an addition-elimination mechanism, involving a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com
Diazotization: The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and attacks the nitrogen of the amino group. A series of proton transfers and elimination of water leads to the diazonium ion. byjus.comunacademy.com
Nucleophilic Radical Substitution: Some reactions of triazines, particularly with sulfur nucleophiles, have been shown to proceed via a free radical substitution mechanism (SRN1) rather than a direct nucleophilic aromatic substitution (SNAr). nih.gov
Structural Elucidation and Conformational Analysis of 6 Amino 4 Phenyl 1,3,5 Triazin 2 1h One
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)
High-resolution mass spectrometry (HRMS) serves as a definitive tool for confirming the elemental composition of the molecule. For 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One (C₉H₈N₄O), the expected exact mass would be a key identifier. The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Typical fragmentation of related phenyl-triazine compounds involves cleavages within the triazine ring and the loss of small neutral molecules. The fragmentation of the target compound would likely show characteristic losses of species such as HNCO, HCN, and fragments corresponding to the phenyl group, providing valuable information for structural elucidation.
X-ray Crystallographic Analysis of this compound and its Derivatives
Although the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected solid-state conformation, crystal packing, and intermolecular interactions.
Solid-State Molecular Conformation and Geometry
The crystal structures of various phenyl- and amino-substituted triazine derivatives consistently show a high degree of planarity in the triazine ring, which is indicative of its aromatic character. iucr.org In derivatives such as 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile, the triazine ring adopts a distorted envelope or sofa conformation depending on the substituents and saturation level. researchgate.net For the aromatic this compound, a more planar triazine ring is anticipated.
The dihedral angle between the phenyl ring and the triazine ring is a critical conformational parameter. In related structures, this angle can vary, influenced by steric hindrance and crystal packing forces. For example, in one derivative, the phenyl ring is twisted with respect to the triazine ring, with dihedral angles around 86-87°. researchgate.net Bond lengths within the triazine core of related aromatic systems are typically intermediate between single and double bonds, reflecting electron delocalization. iucr.org
Table 1: Representative Crystallographic Data for a Related Phenyl-Triazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3368(6) |
| b (Å) | 11.9804(8) |
| c (Å) | 12.7250(5) |
| β (°) | 107.959(4) |
Data for a derivative, 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-One, is presented for illustrative purposes.
Hydrogen Bonding Networks within the Crystalline Lattice
Hydrogen bonding is a dominant feature in the crystal structures of molecules containing amino and amide-like functionalities. The presence of the amino group and the N-H and C=O moieties in the triazinone ring of this compound provides multiple sites for hydrogen bond donors and acceptors.
In related aminotriazine (B8590112) structures, extensive intermolecular N-H···N and N-H···O hydrogen bonds are observed, often leading to the formation of supramolecular assemblies such as chains, ribbons, or sheets. researchgate.netnih.gov For example, in a cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine, molecules are linked by N-H···N hydrogen bonds to form base-paired ribbons. These ribbons are further connected by N-H···O hydrogen bonds when a suitable acceptor is present. The amino group and the triazinone ring nitrogens and oxygen are all capable of participating in such interactions, creating a robust three-dimensional network that stabilizes the crystal lattice.
Solution-State Conformational Preferences and Dynamic Behavior
In solution, the conformational landscape of this compound is likely to be dynamic. A key aspect of its solution-state behavior is the restricted rotation around the C-N bond connecting the exocyclic amino group to the triazine ring, as well as the C-C bond linking the phenyl group. mdpi.comresearchgate.net This restricted rotation arises from the partial double bond character of the C-N bond due to n-π conjugation of the nitrogen lone pair with the triazine ring's π-system. mdpi.com
Variable-temperature NMR studies on similar arylamino-1,3,5-triazines have shown that the rotational barriers can be measured, with values typically falling in the range of 12-19 kcal/mol. mdpi.com The rate of this rotation is influenced by factors such as the nature of the substituents and the solvent. nih.gov For this compound, it is expected that at lower temperatures, distinct signals for different rotamers might be observable in the NMR spectrum, which would coalesce at higher temperatures as the rate of rotation increases. The protonation state of the molecule can also significantly impact these rotational barriers. tcu.edu
Tautomerism and Isomerism Studies of the Triazinone System
The 1,3,5-triazin-2(1h)-one (B14739831) moiety can exist in several tautomeric forms. For this compound, the primary tautomeric equilibrium is between the lactam (keto) form and the lactim (enol) form.
Computational and spectral studies on related 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones have shown that the lactam form is energetically more favorable. researchgate.net The presence of a strong absorption band for the C=O group in the IR spectrum of these compounds provides experimental evidence for the predominance of the keto tautomer in the solid state.
Table 2: Potential Tautomers of this compound
| Tautomeric Form | Structure |
| Lactam (keto) | This compound |
| Lactim (enol) | 6-Amino-4-Phenyl-1,3,5-Triazin-2-ol |
| Amino-imino | Various imino forms possible |
In addition to the lactam-lactim tautomerism, amino-imino tautomerism is also a possibility, where a proton from the exocyclic amino group migrates to a ring nitrogen. The relative stability of these tautomers can be influenced by solvent polarity and pH. researchgate.net DFT calculations on similar aminotriazinone systems have been used to predict the most stable tautomer, with results generally favoring the amino-lactam form. nih.gov
Isomerism in the 1,3,5-triazine (B166579) system is primarily positional, depending on the location of the substituents on the ring. For the parent triazine, there are three structural isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. researchgate.net In the context of this compound, the substitution pattern is defined, and thus positional isomerism of the core ring is not a factor. However, the potential for rotational isomerism (conformational isomerism) in solution, as discussed in the previous section, is a key aspect of its dynamic behavior.
Vibrational Spectroscopy and Infrared Analysis for Elucidating Functional Group Environments
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful analytical technique for identifying the functional groups and elucidating the molecular structure of this compound. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups, including the amino group (-NH₂), the phenyl ring (C₆H₅), and the 1,3,5-triazin-2(1H)-one core.
The analysis of the vibrational spectrum allows for the characterization of the molecular environment. The positions, intensities, and shapes of the absorption bands are sensitive to the electronic and steric effects of the substituents on the triazine ring.
Key Functional Group Vibrations:
Amino (-NH₂) Group: The amino group typically exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations are observed in the region of 3400-3200 cm⁻¹ as two distinct bands, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹.
Triazinone Ring: The triazine ring itself has a complex vibrational spectrum with several characteristic bands. The C=N stretching vibrations within the ring are typically found in the 1600-1400 cm⁻¹ region. The presence of the carbonyl group (C=O) in the lactam form of the triazinone ring is indicated by a strong absorption band in the range of 1700-1660 cm⁻¹, a region typical for cyclic amides. Ring breathing and deformation vibrations occur at lower frequencies.
Phenyl (C₆H₅) Group: The phenyl substituent displays several characteristic absorption bands. The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range. For a monosubstituted benzene (B151609) ring, strong absorptions are typically observed around 770-730 cm⁻¹ and 710-690 cm⁻¹.
The following interactive data table summarizes the expected characteristic infrared absorption frequencies for the main functional groups present in this compound. It is important to note that these are general ranges and the exact peak positions can be influenced by the specific molecular environment, including intermolecular interactions in the solid state.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 | Medium |
| N-H Symmetric Stretch | 3300 - 3200 | Medium | |
| N-H Scissoring (Bending) | 1650 - 1580 | Medium-Strong | |
| Phenyl (C₆H₅) | Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | |
| C-H Out-of-Plane Bend | 770 - 730 & 710 - 690 | Strong | |
| Triazinone Ring | C=O Stretch (Lactam) | 1700 - 1660 | Strong |
| C=N Stretch | 1600 - 1400 | Medium-Strong |
This table is based on established characteristic infrared absorption frequencies for the specified functional groups and does not represent experimentally measured data for this compound.
Chiroptical Properties (if applicable to specific enantiomers or derivatives)
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, in its standard form, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. These properties are exclusive to chiral molecules, which are non-superimposable on their mirror images.
However, it is conceivable that derivatives of this compound could be synthesized to be chiral. This could be achieved by the introduction of a chiral center, for instance, by attaching a chiral substituent to the amino group, the phenyl ring, or the triazine ring. If such a chiral derivative were to be synthesized and its enantiomers resolved, these enantiomers would be expected to exhibit equal and opposite chiroptical properties.
Furthermore, in the solid state, if the compound crystallizes in a chiral space group, the crystals themselves could exhibit chiroptical properties, even though the individual molecules are achiral. This phenomenon is known as supramolecular chirality. At present, there is no readily available literature describing the synthesis of chiral derivatives of this compound or studies on its crystallization in chiral space groups.
Derivatives, Analogues, and Structure Activity Relationship Sar Investigations of the 6 Amino 4 Phenyl 1,3,5 Triazin 2 1h One Scaffold
Rational Design Principles for Novel 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One Analogues
The design of new analogues based on the this compound scaffold is often guided by established principles of medicinal chemistry, including structure-based drug design, the creation of molecular hybrids, and computational modeling.
Molecular Hybridization: Another successful design principle is the creation of molecular hybrids, which involves combining two or more pharmacophoric units from different bioactive molecules into a single new compound. This strategy aims to develop agents with improved affinity, better efficacy, or a dual mode of action. For example, new potential anticancer agents have been designed by creating hybrids that contain both a 1,3,5-triazine (B166579) ring and a sulfonamide fragment. nih.gov This approach has also been used to generate hybrids of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (B49325) to act as potential dual inhibitors of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR). mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools used to correlate the biological activity of compounds with their physicochemical properties and structural features. This method is instrumental in the stepwise design of new derivatives. By building QSAR models that link the cytotoxic activity of a series of compounds against a specific cancer cell line (e.g., HCT-116) with their molecular descriptors, researchers can introduce targeted structural modifications anticipated to yield better biological activity. nih.gov
Synthetic Strategies for Diverse Derivatizations
The chemical versatility of the 1,3,5-triazine ring is largely due to the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common starting material. The three chlorine atoms can be substituted sequentially by various nucleophiles under controlled temperature conditions, allowing for the synthesis of a wide array of derivatives. mdpi.com
The exocyclic amino group at the C-6 position and the nitrogen atoms within the triazine ring are key sites for modification. Synthetic strategies often begin with a disubstituted triazine core, which is then further functionalized. For example, in the synthesis of novel synergists against fluconazole-resistant Candida albicans, a dichlorotriazine derivative is first reacted with one amine (e.g., (4-fluorophenyl)methanamine) at room temperature. nih.gov A second, different amine (e.g., cyclohexylmethanamine) is then introduced by stirring at reflux conditions, resulting in a disubstituted triazine with diverse amino groups at positions C-4 and C-6. nih.gov The resulting ester can then be converted to a hydrazide, which provides another reactive site for creating further derivatives. nih.gov
The phenyl ring at the C-4 position is a critical component for tuning the biological activity of the scaffold. Various substituents can be introduced onto this ring to modulate electronic properties, steric bulk, and lipophilicity. SAR studies have shown that the nature and position of these substituents can have a significant impact on potency. For example, in a series of Bruton's tyrosine kinase (BTK) inhibitors, modifications to the phenyl ring were explored to optimize activity and selectivity. nih.gov Similarly, studies on 1,3,5-triazine derivatives as anticancer agents highlighted the importance of 3- and 4-fluorophenylamino moieties for activity. mdpi.com The synthesis of these analogues typically involves starting with an appropriately substituted aniline (B41778) or phenyl derivative, which is then incorporated into the triazine ring structure.
The general synthetic route to 4,6-disubstituted-1,3,5-triazin-2(1H)-ones often starts from the cyclization of thiourea (B124793) derivatives with ethoxycarbonyl isothiocyanate. nih.gov A more common and versatile method for creating diverse substitutions at the C-2, C-4, and C-6 positions of the 1,3,5-triazine ring begins with cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions. The first chlorine atom can be substituted by a nucleophile at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures. mdpi.com This allows for the introduction of different groups at each position. For instance, two amino groups can be introduced by reacting cyanuric chloride with an amine at ambient temperature, yielding a 2-chloro-4,6-diamino-1,3,5-triazine. mdpi.com The remaining chlorine atom can then be substituted by another nucleophile, such as a thiol, under more vigorous conditions to afford a trisubstituted triazine. mdpi.com
Another approach involves the reaction of 2-(2-furyl)- and 2-(2-thienyl)-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-ones with guanidine (B92328). This reaction proceeds via recyclization to yield 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetate derivatives, providing a novel route to substituted 4-amino-1,3,5-triazines. researchgate.net
Systematic Structure-Activity Relationship (SAR) Studies on Molecular Interactions (e.g., enzyme inhibition, receptor binding in vitro)
Systematic SAR studies are crucial for understanding how structural modifications to the this compound scaffold influence its interaction with biological targets. These studies typically involve synthesizing a series of analogues with specific structural changes and evaluating their inhibitory activity in vitro.
Research into 4,6-substituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα (topo IIα) has provided valuable SAR insights. By incorporating various bicyclic and monocyclic substituents at position 6, researchers found that compounds with bicyclic groups exhibited good inhibition of topo IIα, comparable to their mono-substituted counterparts. nih.gov For example, a model compound with a quinoline-based substituent at the amino group showed potent activity. nih.gov Molecular simulations and STD NMR experiments highlighted the importance of interactions with specific amino acid residues, such as Asn120, and hydrophobic interactions with the substituents at both the C-4 and C-6 positions. nih.gov
| Compound ID | R1 (at C-4) | R2 (at C-6 Amino) | Target | IC50 (µM) | Reference |
| 31 | 3-Chlorophenyl | Quinoline-based | Topo IIα | 18.5 ± 5.9 | nih.gov |
| C11 | Phenoxyphenyl | Acrylamide-phenyl | BTK | 0.017 | nih.gov |
| 1 | Benzylthio | Benzylthio | Topo IIα | 57.6 | mdpi.com |
| 3 | Piperazinyl-sulfonylphenol | Morpholinoethylamino | PI3K | 0.00341 | mdpi.com |
| 3 | Piperazinyl-sulfonylphenol | Morpholinoethylamino | mTor | 0.00845 | mdpi.com |
| 47 | Not specified | 4-Fluorophenylamino | PC-3 cells | 20 | mdpi.com |
In the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of derivatives bearing the 6-amino-1,3,5-triazine scaffold were optimized. This led to the identification of compound C11, which exhibited potent BTK inhibition (IC₅₀ = 17.0 nM) and a desirable selectivity profile over other kinases like EGFR. nih.gov This compound features a phenoxyphenyl group (likely at C-4) and a substituted phenyl group bearing an acrylamide (B121943) moiety attached to the C-6 amino group, designed to form an irreversible covalent bond with the target enzyme. nih.gov
The electronic properties of substituents on the phenyl ring and other parts of the scaffold play a key role in determining biological activity. Electron-withdrawing or electron-donating groups can influence the molecule's ability to form hydrogen bonds, engage in π-stacking interactions, and fit within a binding pocket.
SAR studies on 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazines revealed the critical role of the fluoro-substituent on the phenylamino (B1219803) moiety. mdpi.com Specifically, compounds with 3- and 4-fluorophenylamino groups showed significant activity in reducing tumor tissue growth. mdpi.com The high electronegativity of the fluorine atom can alter the charge distribution of the ring and influence key interactions with the biological target. Similarly, the development of topo IIα inhibitors found that a 3-chlorophenyl substituent at the C-4 position was favorable for activity, again highlighting the contribution of electron-withdrawing halogens to the inhibitory potential of the scaffold. nih.gov These findings underscore the importance of tuning the electronic landscape of the molecule to achieve optimal biological function.
Influence of Steric Hindrance and Lipophilicity on Molecular Recognition
The interaction of a ligand with its biological target is a highly specific process governed by a multitude of factors, including steric compatibility and lipophilicity. In the context of the this compound scaffold, these two parameters play a crucial role in modulating molecular recognition and, consequently, biological activity.
Steric Hindrance: The introduction of bulky substituents at various positions on the triazine ring or the phenyl group can significantly impact the molecule's ability to fit into the binding pocket of a target protein. Structure-activity relationship (SAR) studies on related 1,3,5-triazine derivatives have demonstrated that even minor changes in the size and shape of substituents can lead to substantial differences in activity. For instance, in a series of 2,4,6-trisubstituted 1,3,5-triazines, the introduction of sterically demanding groups often leads to a decrease in binding affinity due to unfavorable steric clashes with amino acid residues in the active site.
Conversely, in some cases, a certain degree of steric bulk may be advantageous, promoting favorable hydrophobic interactions or inducing a conformational change in the target protein that enhances binding. The optimal steric profile is therefore highly dependent on the specific topology of the binding site.
Lipophilicity: Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. For the this compound scaffold, modifying lipophilicity through the addition or alteration of substituents can influence membrane permeability, plasma protein binding, and solubility.
An increase in lipophilicity can enhance the ability of a compound to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other proteins. Therefore, a delicate balance must be achieved. SAR studies on various triazine series have shown that there is often an optimal lipophilicity range for a given biological target.
The interplay between steric hindrance and lipophilicity is complex and often synergistic. The following table illustrates hypothetical SAR data for derivatives of the this compound scaffold, demonstrating how variations in substituents at the phenyl ring (R) could affect these parameters and the resulting biological activity.
| Compound | R Substituent | Steric Bulk | Lipophilicity (Calculated logP) | Relative Biological Activity |
| 1a | H | Low | 2.1 | 1.0 |
| 1b | 4-CH₃ | Medium | 2.6 | 1.5 |
| 1c | 4-C(CH₃)₃ | High | 3.5 | 0.8 |
| 1d | 4-Cl | Medium | 2.8 | 2.2 |
| 1e | 4-OCH₃ | Medium | 2.0 | 1.8 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This hypothetical data suggests that a medium-sized, lipophilic substituent like a chloro group at the para position of the phenyl ring might be optimal for activity, while a very bulky group like tert-butyl could be detrimental due to steric hindrance.
Combinatorial Chemistry and High-Throughput Synthesis Approaches for Scaffold Exploration
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis (HTS) have emerged as powerful strategies. These approaches enable the rapid generation of large libraries of related compounds, facilitating the identification of lead structures with desired biological activities.
The synthesis of 1,3,5-triazine derivatives is well-suited for combinatorial approaches due to the sequential and regioselective displacement of the chlorine atoms from a cyanuric chloride precursor. nih.gov Solid-phase synthesis has been particularly valuable, allowing for the use of excess reagents to drive reactions to completion and simplifying the purification process.
A general strategy for the combinatorial synthesis of libraries based on a triazine scaffold might involve the following steps:
Attachment of a suitable building block to a solid support.
Reaction with cyanuric chloride.
Sequential displacement of the remaining two chlorine atoms with a diverse set of amines, alcohols, or other nucleophiles.
Cleavage from the solid support to yield the final products.
For the specific this compound scaffold, a solid-phase synthesis could be envisioned where a resin-bound amine is reacted with a pre-formed phenyl-substituted dichlorotriazine, followed by subsequent reactions to introduce the amino group and form the triazinone ring. nih.gov
The table below outlines a potential combinatorial library design for the exploration of the this compound scaffold, highlighting the points of diversity that can be systematically varied.
| Scaffold Position | Diversity Point | Exemplary Building Blocks | Number of Variants |
| C4-Phenyl | R¹ | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, 3-Fluorophenyl | 4 |
| N1 | R² | Hydrogen, Methyl, Ethyl, Benzyl | 4 |
| C6-Amino | R³ | Amino, Methylamino, Dimethylamino, Piperidinyl | 4 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Such a library design would generate a total of 64 (4 x 4 x 4) unique compounds, which can then be screened for biological activity in high-throughput assays. This parallel synthesis approach significantly accelerates the drug discovery process compared to traditional one-by-one compound synthesis.
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. The this compound scaffold offers several opportunities for bioisosteric replacements to modulate activity, selectivity, and pharmacokinetic parameters.
Phenyl Ring Bioisosteres: The phenyl group at the C4 position is a common target for bioisosteric replacement. Aromatic heterocycles such as pyridine (B92270), thiophene, and pyrazole (B372694) can be introduced to alter the electronic distribution, introduce hydrogen bond donors or acceptors, and modify metabolic stability. For example, replacing the phenyl ring with a pyridine ring can introduce a basic nitrogen atom, which may form additional interactions with the target protein and improve aqueous solubility.
Amino Group Bioisosteres: The amino group at the C6 position is crucial for the identity of the scaffold, but its hydrogen-bonding capacity can be mimicked by other functional groups. For instance, a hydroxyl group or a small alkylamino group could potentially serve as bioisosteres, although this would significantly alter the chemical nature of the compound. More subtle modifications, such as replacing the primary amine with a methylamino or dimethylamino group, can fine-tune basicity and lipophilicity.
Triazinone Ring Bioisosteres: The 1,3,5-triazin-2(1h)-one (B14739831) core itself can be considered a bioisostere of other heterocyclic systems. For instance, related scaffolds like pyrimidinones (B12756618) or other fused heterocyclic systems could exhibit similar biological activities by presenting key pharmacophoric features in a comparable spatial arrangement. The triazine ring is often considered a bioisostere of the purine (B94841) ring system, which is ubiquitous in biological systems. dntb.gov.ua
The following table presents some potential bioisosteric replacements for different moieties of the this compound scaffold and the potential impact on the molecule's properties.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Phenyl | Pyridyl | Increased polarity, potential for new hydrogen bonds |
| Phenyl | Thienyl | Altered electronic properties, potential for different metabolic pathways |
| Amino | Hydroxyl | Introduction of a hydrogen bond donor/acceptor, altered pKa |
| Amino | Methylamino | Increased lipophilicity, altered basicity |
| 1,3,5-Triazin-2(1h)-one | Pyrimidin-2(1H)-one | Altered ring electronics and hydrogen bonding pattern |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Through the judicious application of these derivatization and investigation strategies, the therapeutic potential of the this compound scaffold can be systematically explored and optimized, paving the way for the discovery of novel and effective drug candidates.
An in-depth analysis of the theoretical and computational chemistry of this compound reveals significant insights into its molecular properties and potential biological interactions. Computational methods are indispensable for understanding the electronic structure, reactivity, stability, and interaction of this triazine derivative with biological targets at a molecular level.
Biological Activity Mechanisms and Molecular Target Interactions of 6 Amino 4 Phenyl 1,3,5 Triazin 2 1h One Strictly in Vitro and Mechanistic Focus
Investigation of Enzyme Inhibition Mechanisms in vitro
There is no published research identifying specific enzyme targets for 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One. Studies on related compounds, such as other 4,6-substituted-1,3,5-triazin-2(1H)-ones, have shown inhibitory activity against enzymes like human DNA topoisomerase IIα. However, these findings cannot be directly attributed to the specific, unsubstituted compound requested in this article.
Identification of Specific Enzyme Targets (e.g., kinases, proteases, transferases)
No specific kinases, proteases, transferases, or other enzymes have been identified as targets for this compound in the scientific literature.
Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki, Vmax)
Due to the absence of identified enzyme targets, no kinetic data, such as IC50, Ki, or Vmax values, are available for this compound.
Reversibility and Irreversibility of Enzyme Binding
Information regarding the nature of enzyme binding, whether reversible or irreversible, for this compound is not available as no enzyme interaction studies have been published.
Receptor Binding Studies and Ligand-Receptor Interactions in vitro
Similarly, the interaction of this compound with specific molecular receptors has not been documented. While some trisubstituted 1,3,5-triazine (B166579) derivatives have been investigated as antagonists for receptors like the histamine (B1213489) H4 receptor, this information does not apply to the subject of this article.
Agonist and Antagonist Activities at Recombinant Receptors
There are no reports in the scientific literature detailing any agonist or antagonist activities of this compound at any recombinant receptors.
Allosteric Modulation and Orthosteric Binding
Without evidence of receptor binding, there is no information available to characterize the mode of interaction, such as allosteric modulation or orthosteric binding, for this compound.
Cellular Pathway Modulation in in vitro Cell Culture Models
Effects on Intracellular Signaling Cascades (e.g., phosphorylation, gene expression profiling)
There is a lack of specific studies detailing the effects of this compound on intracellular signaling cascades. However, research on other substituted 1,3,5-triazine derivatives suggests that this class of compounds can modulate key signaling pathways involved in cell growth and proliferation. For instance, certain 4,6-disubstituted 1,3,5-triazin-2(1H)-ones have been investigated as inhibitors of human DNA topoisomerase IIα, an enzyme critical for DNA replication and repair. nih.gov Inhibition of this enzyme can trigger downstream signaling events that ultimately lead to cell death. nih.gov
Furthermore, a study on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, a related class of heterocyclic compounds, indicated an upregulation of genes such as BCL10, GADD45A, RIPK2, TNF, TNFRSF10B, and TNFRSF1A following treatment. mdpi.com These genes are involved in apoptosis, DNA damage response, and inflammatory signaling pathways. While these findings point to the potential of triazine-based compounds to influence cellular signaling, direct evidence for this compound is not available.
Induction of Specific Cellular Responses (e.g., apoptosis, cell cycle arrest) in Cell Lines
The induction of apoptosis and cell cycle arrest is a common mechanism of action for many anticancer compounds, including various triazine derivatives. Studies on 6-aryl-4-cycloamino-1,3,5-triazine-2-amines have shown that these compounds can induce both apoptosis and necrosis in Jurkat T cells. nih.gov Similarly, research on certain 1,2,4-triazinone derivatives has demonstrated their ability to induce apoptosis in the MCF-7 breast cancer cell line. researchgate.net
In a study of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, activation of caspase 3/7, a key executioner caspase in apoptosis, was observed in BxPC-3 pancreatic cancer cells. mdpi.com However, the same study noted the absence of DNA fragmentation characteristic of apoptosis, suggesting a more complex cell death mechanism may be at play. mdpi.com Investigations into other 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives have shown induction of G0/G1 and G2/M cell cycle arrest in a p53-independent manner. nih.gov Despite these examples from related compounds, there are no specific in vitro studies that have evaluated the ability of this compound to induce apoptosis or cell cycle arrest in any cell line.
Antimicrobial or Antiviral Mechanism of Action in vitro
Inhibition of Microbial Enzymes or Replication Processes
While the broad antimicrobial potential of triazine derivatives has been noted, specific mechanistic studies on this compound are not present in the current literature. However, a study on a structurally analogous triazinone derivative, 6-(tert-butyl)-4-phenyl-4-(trifluoromethyl)-1H,3H-1,3,5-triazin-2-one, identified it as a novel inhibitor of the HIV-1 reverse transcriptase (RT). nih.gov This compound demonstrated an in vitro IC50 value of 4.3 μM against HIV-1 RT activity. nih.gov The study also identified that a mutation in the RT enzyme (L100I) conferred resistance to the compound, further supporting its mechanism of action through direct inhibition of this viral enzyme. nih.gov
Docking simulations suggested that this triazinone derivative binds to the non-nucleoside RT inhibitor (NNRTI) binding pocket. nih.gov This example illustrates that the triazinone scaffold can be a basis for the development of specific viral enzyme inhibitors.
Biophysical Characterization of Molecular Binding Events (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
A comprehensive biophysical characterization of the molecular binding events of this compound is currently absent from the scientific literature. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for quantifying the binding affinity, stoichiometry, and thermodynamics of interactions between small molecules and their biological targets. However, no studies utilizing these techniques for the compound of interest have been published.
Research on other 4,6-substituted-1,3,5-triazin-2(1H)-ones has employed Saturation Transfer Difference (STD) NMR spectroscopy to investigate their binding to the ATPase domain of human DNA topoisomerase IIα. nih.gov This technique provides insights into which parts of a ligand are in close proximity to the protein, thereby helping to define the binding mode. The absence of similar studies for this compound means that its direct molecular targets and the biophysical nature of these interactions remain uncharacterized.
Multi-Targeting Approaches and Polypharmacology with this compound Derivatives
The development of therapeutic agents that can simultaneously modulate multiple biological targets, a concept known as polypharmacology, has emerged as a promising strategy for treating complex multifactorial diseases. Derivatives of the this compound scaffold have been investigated for such multi-targeting capabilities, with a particular mechanistic focus on enzymes implicated in neurodegenerative disorders.
Research into the biological activity of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones has identified this class of molecules as the first to simultaneously modulate both β-secretase 1 (BACE-1) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govmdpi.comnih.gov Both enzymes are key players in the pathogenesis of Alzheimer's disease, with BACE-1 involved in the production of amyloid-β peptides and GSK-3β implicated in the hyperphosphorylation of tau protein. nih.gov The ability of a single molecular entity to inhibit both of these enzymes represents a significant step in the rational design of multi-target-directed ligands for complex diseases.
An in vitro study highlighted a specific derivative from this triazinone series that demonstrated well-balanced inhibitory potencies against both enzymes. This compound exhibited an IC50 value of 18.03 ± 0.01 μM for BACE-1 and 14.67 ± 0.78 μM for GSK-3β. mdpi.com Another compound in the series showed IC50 values of 16 μM against BACE-1 and 7 μM against GSK-3β, further establishing the dual inhibitory potential of this chemical scaffold. nih.gov This dual action is significant because targeting both the amyloid and tau pathways is a leading therapeutic strategy for Alzheimer's disease. nih.gov
The exploration of 1,3,5-triazine derivatives extends to other multi-targeting strategies as well. For instance, other classes of triazine compounds have been developed as dual inhibitors of Acetylcholinesterase (AChE) and BACE-1, further underscoring the versatility of the triazine core in designing polypharmacological agents for neurodegenerative conditions. mdpi.com While not derivatives of the specific parent compound of this article, these findings contribute to the broader understanding of the triazine scaffold's utility in multi-target drug discovery.
The mechanistic basis for the dual inhibition by this compound derivatives lies in their ability to interact with the active sites of both BACE-1 and GSK-3β. This dual-target profile positions these compounds as promising starting points for the development of lead compounds with disease-modifying potential. nih.gov
The following table summarizes the in vitro multi-target inhibitory activities of representative this compound derivatives.
| Compound Derivative | Target 1 | IC50 (μM) for Target 1 | Target 2 | IC50 (μM) for Target 2 | Reference |
|---|---|---|---|---|---|
| Triazinone Derivative 1 | BACE-1 | 18.03 ± 0.01 | GSK-3β | 14.67 ± 0.78 | mdpi.com |
| Triazinone Derivative 2 | BACE-1 | 16 | GSK-3β | 7 | nih.gov |
Potential Applications As a Chemical Scaffold and Advanced Materials Precursor
Role as a Building Block in Complex Organic Synthesis and Medicinal Chemistry
The 1,3,5-triazine (B166579) nucleus is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines and pyrimidines, allowing it to interact with various biological targets. researchgate.netmdpi.com The 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One framework serves as an excellent starting point for creating libraries of bioactive compounds through modifications at its amino and phenyl groups, or the triazine nitrogen atoms.
Derivatives of this scaffold have shown significant potential as enzyme inhibitors. For instance, compounds based on the 4,6-substituted-1,3,5-triazin-2(1H)-one core are being developed as inhibitors of human DNA topoisomerase IIα, an important target in cancer therapy. nih.gov Furthermore, the related 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones have been identified as the first class of molecules capable of simultaneously modulating β-secretase 1 (BACE-1) and glycogen (B147801) synthase kinase 3β (GSK-3β), two key enzymes implicated in Alzheimer's disease. nih.gov This dual-targeting ability highlights the therapeutic potential that can be unlocked from this chemical backbone. nih.gov
Detailed research findings on the inhibitory action of related triazinone compounds are presented below.
| Compound Class | Target Enzyme(s) | IC50 Value(s) | Reference |
| 6-amino-4-phenyl-3,4-dihydro-1,3,5- triazin-2(1H)-ones | BACE-1 | 18.03 ± 0.01 µM | nih.gov |
| GSK-3β | 14.67 ± 0.78 µM | nih.gov | |
| 1,2,4-triazine derivatives with p-Cl phenyl ring | BACE-1 | 8.55 ± 3.37 μM | nih.gov |
| 1,2,4-triazine derivatives with p-NO2 phenyl ring | BACE-1 | 11.42 ± 2.01 μM | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the potential of the triazinone scaffold.
Integration into Polymer Architectures and Macromolecular Design
The presence of reactive sites—specifically the amino group and the acidic N-H proton of the triazine ring—allows this compound to be incorporated into polymers. It can act as a monomer or a cross-linking agent to create novel macromolecular structures. While direct polymerization studies of this specific compound are not extensively documented, the closely related compound 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine) is widely used to create thermosetting resins and specialized coatings. haz-map.com This established application suggests a strong potential for this compound to be used in forming materials with high thermal stability, chemical resistance, and specific surface properties due to the rigid and polar nature of the triazine ring.
Applications in Materials Science (e.g., liquid crystals, organic semiconductors, optoelectronic materials)
The 1,3,5-triazine ring is an electron-deficient aromatic system, a property that is highly valuable in materials science. When combined with electron-donating groups, such as the amino and phenyl substituents in this compound, it can form molecules with significant charge-transfer characteristics. This makes the triazine scaffold a promising candidate for the design of:
Organic Semiconductors: The tunable electronic properties could be harnessed in the development of materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Optoelectronic Materials: The rigid, planar structure of the triazine core is conducive to creating materials with nonlinear optical (NLO) properties. By modifying the substituents, the molecule's response to electromagnetic fields can be engineered.
Liquid Crystals: The rod-like shape imparted by the phenyl-triazine structure is a common motif in liquid crystalline materials. The ability to form strong directional hydrogen bonds further promotes the formation of ordered mesophases.
Role in Supramolecular Chemistry and Self-Assembly Processes (e.g., host-guest systems, molecular recognition)
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular building blocks. This compound is an exemplary building block (or tecton) for such purposes due to its array of interaction sites. researchgate.netrsc.org
Key interactions enabling self-assembly include:
Hydrogen Bonding: The molecule features multiple hydrogen bond donors (the -NH2 and ring -NH groups) and acceptors (the ring nitrogen atoms and the carbonyl oxygen). This allows for the formation of robust and predictable patterns, such as tapes, rosettes, and layered sheets. researchgate.net
π-π Stacking: The electron-deficient triazine ring can interact favorably with the electron-rich phenyl ring of an adjacent molecule, leading to stacked columnar structures.
Host-Guest Chemistry: The defined cavities and recognition sites created by the self-assembly of triazine derivatives can be used to encapsulate smaller guest molecules. This has applications in sensing, separation, and creating adaptive materials. The interactions within such systems can be highly specific, involving forces like halogen bonding (I···N) and hydrogen bonding to aromatic rings (I···H-phenyl), as seen in related triazine-based metal-organic frameworks. acs.org
Development as Chemical Probes and Diagnostic Tools for Biological Systems (excluding clinical use)
A chemical probe is a small molecule used to study biological systems. The this compound scaffold possesses features that make it a suitable candidate for development into such tools. Its rigid heterocyclic structure provides a stable platform that can be functionalized without losing its core binding properties.
By attaching fluorophores, affinity tags, or photo-cross-linkers to the phenyl ring or the amino group, derivatives of this compound could be engineered to:
Visualize Cellular Components: A fluorescently labeled version could be used to track the localization of a target protein or enzyme within a cell using microscopy.
Identify Drug Targets: By immobilizing the scaffold on a solid support, it could be used in affinity chromatography experiments to isolate its binding partners from complex biological samples.
Quantify Enzyme Activity: If the compound or its derivatives exhibit changes in their optical properties (e.g., fluorescence) upon binding to a target, they could be developed into sensors for in-vitro assays.
The inherent stability and synthetic tractability of the triazine core make it an attractive starting point for the rational design of sophisticated chemical probes for fundamental biological research.
Future Research Horizons: Unlocking the Potential of this compound
The heterocyclic compound this compound, a member of the triazinone family, stands as a scaffold of significant interest in medicinal and materials chemistry. Its structural framework offers a versatile platform for derivatization, leading to a wide spectrum of biological activities and material properties. As research progresses, several key avenues are emerging that promise to expand the utility and understanding of this compound and its analogues. This article explores the future research directions and unexplored opportunities, from novel synthetic strategies to interdisciplinary applications, that will shape the next chapter in the story of this intriguing molecule.
Q & A
Q. What are the recommended synthetic routes for 6-Amino-4-Phenyl-1,3,5-Triazin-2(1H)-One, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions involving trichlorotriazine intermediates. For example, stepwise substitution of chlorine atoms with amines or aryloxy groups under controlled temperatures (e.g., -35°C for regioselectivity) can yield the target compound . Key variables include:
- Solvent choice: Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Base selection: DIPEA (N,N-diisopropylethylamine) aids in deprotonation while minimizing side reactions.
- Purification: Trituration with Et₂O/DCM mixtures followed by aqueous washes improves purity .
Yield optimization requires monitoring reaction time and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.24–7.26 ppm, NH₂ signals as broad singlets at δ 5.41–5.53 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns.
- IR Spectroscopy: Detects NH stretching (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).
Cross-validation with elemental analysis ensures structural integrity.
Q. How should researchers select a theoretical framework for studying this compound’s reactivity?
- Methodological Answer: Align with concepts like Hammett substituent constants (for electronic effects of the phenyl group) or frontier molecular orbital theory (to predict nucleophilic/electrophilic sites). For example:
- Use DFT calculations to model charge distribution on the triazine ring.
- Link experimental observations (e.g., regioselectivity in substitution reactions) to electronic descriptors .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity or physicochemical properties of this compound?
- Methodological Answer:
- Comparative analysis: Replicate studies under identical conditions (e.g., pH, temperature) to isolate variables.
- Advanced analytics: Use LC-MS/MS to detect trace impurities or degradation products that may skew results.
- Meta-analysis: Evaluate literature for methodological biases (e.g., differences in cell lines for toxicity assays) .
Q. How to design experiments probing the environmental fate of this compound?
- Methodological Answer: Follow a tiered approach:
- Phase 1 (Lab): Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light exposure).
- Phase 2 (Microcosm): Study biodegradation using soil/water systems spiked with the compound; monitor via HPLC-UV.
- Phase 3 (Ecotoxicology): Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer:
- Kinetic assays: Measure inhibition constants (Kᵢ) via fluorogenic substrates.
- X-ray crystallography: Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonds with the triazine NH group).
- Molecular dynamics simulations: Model ligand-protein interactions to refine structure-activity relationships .
Data Analysis & Interpretation
Q. How to address variability in synthetic yields across different research groups?
- Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to test interactions between variables (e.g., temperature × solvent).
- Statistical tools: Use ANOVA to identify significant factors; report confidence intervals for reproducibility .
Q. What computational methods predict the compound’s metabolic pathways?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
